molecular formula C9H12N2O B1425379 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1285065-74-8

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1425379
CAS No.: 1285065-74-8
M. Wt: 164.2 g/mol
InChI Key: VCSJAYMPUKYLDV-UHFFFAOYSA-N
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Description

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a cyclobutylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the cyclobutylmethyl group and the aldehyde functional group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a 1,3-diketone can form the pyrazole ring, which can then be further functionalized.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce new substituents to the pyrazole ring.

Major Products

    Oxidation: Formation of 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 1-(cyclobutylmethyl)-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrazole ring can also interact with various enzymes, affecting their activity and leading to changes in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde
  • 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde
  • 1-(cyclohexylmethyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(cyclobutylmethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-9-4-10-11(6-9)5-8-2-1-3-8/h4,6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSJAYMPUKYLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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